2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Overview
Description
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a cyclohexane ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid typically involves the difluoromethylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-methylcyclohexane: Similar in structure but differs in the position of the fluorine atoms.
2,2-Difluoro-1-ethylcyclohexane-1-carboxylic acid: Similar scaffold with an ethyl group instead of a methyl group.
Uniqueness
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms at the 2-position enhances its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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